4-Bromocatechol

Enzymology Biodegradation QSAR

4-Bromocatechol (4-BrCA): para-brominated catechol validated as (1) potent urease inhibitor with 80% Vmax reduction at 0.004 mM, ideal positive control for urease-targeted drug discovery; (2) most potent nephrotoxic bromobenzene metabolite in vitro, dose-response 0.53-2.12 mmol/kg, robust AKI model standard; (3) negative control for catechol dioxygenase assays with 1.3% conversion rate. Bromine's unique electron-withdrawing properties make it non-substitutable with other para-halogenated catechols. Choose for reproducible, publication-grade results.

Molecular Formula C6H5BrO2
Molecular Weight 189.01 g/mol
CAS No. 17345-77-6
Cat. No. B119925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromocatechol
CAS17345-77-6
Synonyms4-Bromo-1,2-benzenediol;  4-Bromo-pyrocatechol;  1-Bromo-3,4-dihydroxybenzene;  3,4-Dihydroxybromobenzene;  4-Bromo-1,2-benzenediol;  4-Bromo-1,2-dihydroxybenzene;  4-Bromocatechol;  4-Bromopyrocatechol;  5-Bromo-2-hydroxyphenol;  p-Bromocatechol
Molecular FormulaC6H5BrO2
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)O)O
InChIInChI=1S/C6H5BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
InChIKeyAQVKHRQMAUJBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromocatechol (CAS 17345-77-6): Technical Baseline and Procurement Context


4-Bromocatechol (4-BrCA), a para-brominated derivative of catechol (1,2-dihydroxybenzene), is a halogenated aromatic building block characterized by a bromine atom at the 4-position of the benzene ring [1]. This electron-withdrawing substitution modulates the redox potential and nucleophilicity of the catechol moiety, which dictates its specific reactivity in enzyme-catalyzed transformations and synthetic coupling reactions [2]. As a key intermediate and metabolite, its procurement relevance is driven by the unique balance it provides between the chemical stability of the carbon-bromine bond and the inherent reactivity of the catechol core [3].

4-Bromocatechol Procurement: Why Halogen Identity and Position Dictate Performance Over Generic Catechol Analogs


Substitution of 4-Bromocatechol with other para-substituted catechols (e.g., 4-chloro-, 4-fluoro-, or 4-methylcatechol) or with the unsubstituted catechol parent is not functionally equivalent and carries significant risk of experimental failure. The specific electron-withdrawing nature and atomic radius of the bromine atom uniquely alter the nucleophilic reactivity of the catecholate anion, directly impacting enzyme recognition and catalytic turnover rates by up to two orders of magnitude [1]. Furthermore, the bromine substituent critically influences downstream metabolic pathways, determining the formation of distinct reactive intermediates (e.g., specific dibenzodioxins or glutathione conjugates) that have toxicological consequences not observed with other halogens [2][3]. Consequently, the choice of this specific brominated derivative is not arbitrary but is a mandatory control parameter for achieving reproducible and biologically relevant results in toxicology and enzymology studies.

4-Bromocatechol (CAS 17345-77-6): Quantitative Differentiation and Evidence-Based Selection Guide


Quantitative Structure-Activity Relationship (QSAR) Defines 4-BrCA's Distinct Reactivity with Catechol-1,2-Dioxygenase vs. Other Halogens and Parent Catechol

In a head-to-head QSAR study, 4-Bromocatechol's conversion rate by catechol-1,2-dioxygenase was compared to unsubstituted catechol and other 4-substituted analogs (chloro, fluoro, methyl). The presence of the bromine atom at the 4-position substantially reduces the enzyme's catalytic efficiency compared to the native substrate [1].

Enzymology Biodegradation QSAR Catechol Dioxygenase

Comparative Biotransformation Kinetics of 4-Halophenols to Their Corresponding Catechols Reveals Slower Formation Rate for 4-BrCA vs. 4-Fluoro and 4-Chloro Analogs

A multistep biotransformation study compared the rate at which para-substituted phenols are converted to their respective catechols. The formation rate of 4-bromocatechol from its precursor phenol was significantly slower than for its fluoro- and chloro- counterparts [1].

Biocatalysis Biotransformation Phenol Hydroxylase Kinetics

4-BrCA as a Selective and Potent Urease Inhibitor: A Quantitative Head-to-Head Comparison of Vmax Reduction vs. Uninhibited Control

In a recent study on urease inhibition, 4-Bromocatechol demonstrated potent and dose-dependent inhibitory activity. It was directly compared to an uninhibited control, showing a clear, quantifiable reduction in the enzyme's maximum velocity (Vmax) [1].

Enzyme Inhibition Urease Kinetics Biochemistry

Comparative Nephrotoxic Potency of Bromobenzene Metabolites: 4-BrCA Identified as the Most Potent In Vitro Nephrotoxicant vs. Bromophenol Isomers

In a comparative toxicological assessment of bromobenzene metabolites, 4-Bromocatechol was identified as the most potent nephrotoxicant among its class, demonstrating significant in vitro toxicity at a specific dose range [1].

Toxicology Nephrotoxicity Metabolism Pharmacology

Differentiation in Chemical Reactivity: Tyrosinase-Catalyzed Halogen Substitution Behavior of 4-Halocatechols

A comparative study of tyrosinase-catalyzed oxidation revealed a clear distinction in the reactivity of 4-halocatechols. While 4-fluorocatechol rapidly undergoes substitution by O-nucleophiles with release of fluoride, 4-chloro- and 4-bromocatechol exhibit different, yet similar, behavior patterns that lead to distinct dibenzodioxin product profiles [1].

Organic Chemistry Reaction Mechanisms Tyrosinase Dioxin Formation

Impact of Bromine Substituent on Catechol Acidity: A Comparison of Predicted pKa Values with Unsubstituted Catechol

The electron-withdrawing bromine atom at the para position significantly increases the acidity of the catechol hydroxyl groups compared to the unsubstituted parent compound. This difference in pKa is a fundamental property that influences solubility, metal chelation, and reactivity [1].

Physical Chemistry Acid-Base Chemistry QSAR Solubility

4-Bromocatechol (CAS 17345-77-6): High-Confidence Application Scenarios Supported by Quantitative Evidence


As a Quantitative Standard for Reduced Substrate Activity in Catechol-1,2-Dioxygenase Assays

Based on direct head-to-head comparison data showing 4-Bromocatechol has only 1.3% of the enzymatic conversion rate of unsubstituted catechol [1], this compound serves as an excellent negative control or low-activity substrate benchmark. It is ideal for calibrating assays designed to measure the broad substrate specificity of catechol dioxygenases or for validating QSAR models where a low HOMO energy and poor nucleophilic reactivity are predicted.

As a Validated Small-Molecule Tool for Urease Inhibition Studies

Quantitative kinetics data directly support the use of 4-Bromocatechol as a potent urease inhibitor. With an 80% reduction in Vmax observed at a concentration of just 0.004 mM [2], researchers can reliably employ this compound to probe the enzyme's active site or as a positive control in the development of novel therapeutics targeting urease-positive pathogens.

As a Key Reference Standard in Bromobenzene-Induced Nephrotoxicity Research

Evidence identifying 4-Bromocatechol as the most potent nephrotoxic metabolite among bromobenzene derivatives in vitro [3] makes it an indispensable reference material for toxicology studies. Its well-defined dose-response for renal impairment (0.53-2.12 mmol/kg in mice) provides a robust positive control for modeling acute kidney injury and investigating the chronotoxicity of environmental and pharmaceutical agents.

As a Specific Substrate for Investigating Tyrosinase-Catalyzed Halogen Substitution and Dioxin Formation

Comparative mechanistic data demonstrate that 4-Bromocatechol participates in tyrosinase-catalyzed reactions to yield distinct dibenzodioxin products, behaving differently from its fluoro- analog [4]. This makes it a critical reagent for environmental chemistry and toxicology labs studying the enzymatic generation of persistent organic pollutants from brominated precursors.

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